1-(2-Furyl)pentylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(furan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3 |
InChI Key |
YCNWYDMJAQDTRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CO1)N |
Origin of Product |
United States |
Sophisticated Synthesis Methodologies for 1 2 Furyl Pentylamine and Analogues
Catalytic Reductive Amination Strategies for 1-(2-Furyl)pentylamine
Catalytic reductive amination is a prominent and widely utilized method for synthesizing amines from carbonyl compounds. taylorfrancis.com This approach involves the reaction of a carbonyl compound, in this case, a furanic aldehyde or ketone, with an amine source, followed by reduction of the intermediate imine.
Mechanism-Oriented Investigations of Imine Intermediate Formation in Reductive Aminations
The reductive amination process is generally understood to proceed through the formation of an imine intermediate, which is then hydrogenated to the final amine product. mdpi.commasterorganicchemistry.com The formation of this imine, often a Schiff base, is a critical step and is typically catalyzed by acid. masterorganicchemistry.comresearchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org In slightly acidic conditions (pH 4-5), the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine. masterorganicchemistry.com However, if the solution is too acidic, the amine nucleophile becomes protonated and non-nucleophilic, halting the reaction. masterorganicchemistry.com Time-dependent reaction profiles have provided indirect evidence for the formation of these highly reactive imine intermediates. researchgate.netrsc.org The subsequent reduction of the imine or its protonated form, the iminium ion, is often the rate-determining step. mdpi.com
Heterogeneous Catalysis in Primary Furylamine Synthesis
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely favored in industrial processes due to their ease of separation, reusability, and enhanced stability. nih.govscribd.comchemguide.co.uk In the synthesis of primary furylamines, various metal-supported heterogeneous catalysts have been investigated. These catalysts facilitate the reductive amination of furanic aldehydes like furfural (B47365). taylorfrancis.com
The choice of metal and support material significantly influences the catalyst's activity and selectivity. taylorfrancis.com For example, a Rh/Al2O3 catalyst has demonstrated high selectivity (∼92%) for furfurylamine (B118560) from furfural. researchgate.netrsc.org Other effective catalysts include Raney Cobalt, Nickel over Al2O3, and Ru/HZSM-5. researchgate.net The support can affect the electron density of the metal and help stabilize it in the basic reaction medium created by ammonia (B1221849). taylorfrancis.com The development of catalysts with specific structures, such as core-shell nanoparticles, has also shown promise in improving yields and catalyst stability. semanticscholar.org
| Catalyst | Support | Key Features | Reference |
|---|---|---|---|
| Rhodium (Rh) | Alumina (B75360) (Al2O3) | High selectivity for furfurylamine. | researchgate.netrsc.org |
| Ruthenium (Ru) | Hydroxyapatite (HAP) | Facilitated reductive amination. | semanticscholar.org |
| Nickel (Ni) | Alumina (Al2O3) with LaOx | Highly efficient yields. | researchgate.net |
| Cobalt (Co) | Silica (B1680970) (SiO2) | High performance for selective synthesis of primary amines. | rsc.org |
| Iridium (Ir) | Silica (SiO2-SO3H) | Bifunctional catalyst with acidic sites facilitating imine formation. | mdpi.com |
Homogeneous Catalysis in the Production of Furylamines
Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity at milder reaction temperatures, which can prevent side reactions. researchgate.netsolubilityofthings.com Organometallic complexes are frequently employed as homogeneous catalysts. mdpi.com For instance, RuCl2(PPh3)3 has been used for the reductive amination of furfural, yielding 85% furfurylamine. mdpi.com Another example is the use of a Ru-MACHO-BH catalyst for the base-free transfer hydrogenation of furfural to furylamines. mdpi.com While highly effective, a significant challenge with homogeneous catalysts is their separation and recovery from the reaction mixture, which can lead to environmental concerns and increased costs. nih.gov
Alkylation and Chain Elongation Strategies for Furan-2-amine Scaffolds
An alternative approach to synthesizing this compound involves the modification of a pre-existing furan-amine structure. This can be achieved through alkylation or chain elongation reactions.
Nucleophilic Addition Approaches to Introduce Pentyl Moiety
Nucleophilic addition reactions are a fundamental tool in organic synthesis for forming new carbon-carbon bonds. To introduce a pentyl group onto a furan (B31954) ring, a common strategy involves the reaction of a furan derivative with a pentyl-containing nucleophile or electrophile. For instance, the Friedel–Crafts alkylation allows for the introduction of alkyl groups onto aromatic rings, including furans, using an alkyl halide and a Lewis acid catalyst. beilstein-journals.org
Another approach is the nucleophilic addition of an organometallic reagent, such as a pentyl Grignard reagent (pentylmagnesium bromide) or an organolithium reagent, to a furan-2-carboxaldehyde. This reaction forms a secondary alcohol, which can then be converted to the corresponding amine. The 1,4-conjugate addition, also known as the Michael addition, is another powerful method where a nucleophile adds to an α,β-unsaturated carbonyl compound. acs.org This can be applied to furan derivatives to introduce a side chain.
Precursor-Based Synthetic Routes and Intermediate Transformations
Derivatization of Furfural for Alkyl Chain Incorporation
One of the most direct and well-established routes to 1-(2-furyl)alkylamines begins with furfural, an abundant and renewable platform chemical derived from lignocellulosic biomass. This strategy leverages the reactivity of the aldehyde group on furfural to build the desired alkylamine side chain in a stepwise fashion. The synthesis of this compound via this pathway typically involves a three-step sequence: nucleophilic addition, conversion of the hydroxyl group to a suitable leaving group, and subsequent amination.
The initial step involves a Grignard reaction, where furfural is treated with a pentyl nucleophile. Specifically, butylmagnesium bromide adds to the carbonyl carbon of furfural to form the secondary alcohol, 1-(2-furyl)pentan-1-ol. This reaction is generally high-yielding and provides the complete carbon skeleton of the target molecule.
The secondary alcohol is not readily converted to an amine directly. Therefore, the hydroxyl group must first be transformed into a better leaving group. A common method is chlorination using thionyl chloride (SOCl₂), which converts 1-(2-furyl)pentan-1-ol into the more reactive intermediate, 2-(1-chloropentyl)furan. This halide is now susceptible to nucleophilic substitution.
The final amination step can be achieved through various methods, with the azide (B81097) displacement-reduction sequence being particularly effective. The chloride intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent to form 2-(1-azidopentyl)furan via an S_N2 reaction. The resulting azide is a stable, isolable intermediate that can be cleanly reduced to the primary amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) or, more commonly, reduction with a powerful hydride reagent like lithium aluminium hydride (LiAlH₄) in an ethereal solvent, yields the final product, this compound, with high fidelity.
The table below summarizes the key transformations in this synthetic pathway.
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Furfural | Butylmagnesium bromide, then H₃O⁺ workup | 1-(2-Furyl)pentan-1-ol | 85-95% |
| 2 | 1-(2-Furyl)pentan-1-ol | Thionyl chloride (SOCl₂) | 2-(1-Chloropentyl)furan | 80-90% |
| 3 | 2-(1-Chloropentyl)furan | 1. Sodium azide (NaN₃) 2. Lithium aluminium hydride (LiAlH₄) | This compound | 75-85% (over two steps) |
Utilization of Acyclic Keto Alkynol Precursors in Furylamine Synthesis
In contrast to modifying a pre-formed furan, modern synthetic methods often focus on constructing the heterocyclic ring from simple, acyclic starting materials. This approach offers greater flexibility for introducing diverse substitution patterns that are not easily accessible from furfural. The synthesis of furans and their derivatives from acyclic keto alkynol precursors, often mediated by transition metal catalysts, represents a powerful and atom-economical strategy.
This methodology relies on the intramolecular cycloisomerization of a carefully designed acyclic precursor that contains all the necessary atoms for the furan ring and its side chains. For the synthesis of a furylamine like this compound, the precursor would be an amino-functionalized alkynol. The "keto" aspect of the precursor name often refers to the mechanistic involvement of a keto-enol tautomerism during the ring-closing cascade.
The synthesis begins with the preparation of a suitable acyclic precursor, such as a BOC-protected amino alkynol. The protecting group (e.g., tert-butyloxycarbonyl, or BOC) is crucial for preventing side reactions involving the amine nucleophile during precursor assembly and the subsequent cyclization step.
The key transformation is the cycloisomerization reaction. This step is typically catalyzed by electrophilic transition metals, with gold(III) and silver(I) salts being particularly effective. For instance, treating the acyclic amino alkynol precursor with a catalytic amount of gold(III) chloride (AuCl₃) in an inert solvent initiates a cascade. The catalyst activates the alkyne for an intramolecular nucleophilic attack by the hydroxyl group. This cyclization event, followed by dehydration and tautomerization, efficiently constructs the furan ring and directly installs the protected aminopentyl side chain at the C2 position. The result is a BOC-protected this compound intermediate.
The final step is the removal of the protecting group. The robust BOC group can be cleanly cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane, to liberate the primary amine and afford the target this compound. This method is highly valued for its convergence and its ability to build molecular complexity rapidly.
The table below outlines the general stages of this advanced synthetic approach.
| Step | Precursor Type / Intermediate | Key Reagents/Catalyst | Product | Key Feature |
|---|---|---|---|---|
| 1 | Acyclic starting materials | Multi-step synthesis | BOC-protected amino alkynol | Installation of all necessary functional groups |
| 2 | BOC-protected amino alkynol | Gold(III) chloride (AuCl₃) or Silver triflate (AgOTf) | BOC-protected this compound | Atom-economical, metal-catalyzed cycloisomerization |
| 3 | BOC-protected this compound | Trifluoroacetic acid (TFA) | This compound | Clean deprotection to yield the final primary amine |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 1-(2-Furyl)pentylamine. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete picture of the molecular skeleton can be assembled.
Based on the analysis of related furan (B31954) and pentylamine structures, the expected chemical shifts for this compound can be predicted. The protons and carbons of the furan ring are expected to resonate in the aromatic region of the spectrum, while those of the pentyl chain will appear in the aliphatic region. The chiral center, the carbon atom bonded to both the furan ring and the nitrogen atom, represents a key structural feature that can be thoroughly investigated using NMR.
| Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Furan H-3 | ~6.2 | ~105-110 |
| Furan H-4 | ~6.3 | ~110-115 |
| Furan H-5 | ~7.4 | ~140-145 |
| Furan C-2 | - | ~150-155 |
| CH(NH₂) | ~4.0 | ~50-55 |
| NH₂ | ~1.5-2.5 (broad) | - |
| CH₂ (alpha to CH) | ~1.7-1.9 | ~35-40 |
| CH₂ (beta to CH) | ~1.2-1.4 | ~25-30 |
| CH₂ (gamma to CH) | ~1.2-1.4 | ~20-25 |
| CH₃ | ~0.9 | ~10-15 |
While one-dimensional NMR provides foundational data, multi-dimensional NMR experiments are necessary to piece together the full connectivity of the molecule. nih.gov
COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent protons on the pentyl chain (e.g., the methine proton and the adjacent methylene (B1212753) protons) and also between the coupled protons within the furan ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would be used to definitively assign each carbon signal to its attached proton(s), such as linking the furan proton signals to their corresponding carbon signals.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is particularly useful for assigning the overlapping signals of the pentyl chain.
The carbon atom attached to the furan ring, the amino group, and the butyl chain is a stereocenter. Determining the absolute configuration of this chiral center is a significant analytical challenge. NMR techniques, particularly those that exploit anisotropic effects, can be employed for this purpose. mdpi.com By using chiral solvating agents or by converting the amine into diastereomeric derivatives (e.g., Mosher amides), it is possible to induce separate NMR signals for the two enantiomers. The differential chemical shifts observed in the presence of these chiral auxiliaries can then be used to assign the stereochemistry.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₅NO), the nominal molecular weight is 153 g/mol .
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A primary fragmentation event is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, which would result in the loss of a butyl radical (•C₄H₉) to produce a prominent ion at a mass-to-charge ratio (m/z) of 96. Another significant fragmentation pathway involves the cleavage of the bond between the furan ring and the pentylamine side chain, leading to the formation of a furfuryl-type cation at m/z 81.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 153 | [C₉H₁₅NO]⁺• | Molecular Ion |
| 96 | [C₅H₆NO]⁺ | Alpha-cleavage (loss of •C₄H₉) |
| 81 | [C₅H₅O]⁺ | Cleavage of C-C bond next to the ring |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govnih.gov For this compound, HRMS would be able to confirm the molecular formula C₉H₁₅NO by measuring its monoisotopic mass to a high degree of precision (calculated exact mass: 153.1154 u), thereby distinguishing it from any other compounds that have the same nominal mass but a different elemental composition. researchgate.net
ESI/LC-MS is a technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov The primary amine group in this compound makes it highly suitable for analysis by positive mode electrospray ionization (ESI+). In this mode, the molecule would be detected as its protonated form, [M+H]⁺, at an m/z of approximately 154.12. nih.gov This "soft" ionization technique typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the compound within a complex mixture. nih.govmdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov The spectrum of this compound would be expected to display several key absorption bands that confirm its structure.
N-H Vibrations: The primary amine group (-NH₂) would be identified by two characteristic N-H stretching bands in the region of 3400-3300 cm⁻¹ and an N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching from the furan ring would appear above 3000 cm⁻¹ (typically ~3150-3100 cm⁻¹), while aliphatic C-H stretching from the pentyl chain would be observed just below 3000 cm⁻¹ (typically ~2960-2850 cm⁻¹). researchgate.net
Furan Ring Vibrations: The furan ring itself has characteristic ring stretching vibrations (C=C and C-O) that result in a series of bands in the fingerprint region, notably around 1600-1500 cm⁻¹ and 1250-1000 cm⁻¹. globalresearchonline.net
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3400-3300 (two bands) | Primary Amine |
| Aromatic C-H Stretch | 3150-3100 | Furan Ring |
| Aliphatic C-H Stretch | 2960-2850 | Pentyl Chain |
| N-H Bend | 1650-1580 | Primary Amine |
| C=C Ring Stretch | ~1600-1500 | Furan Ring |
| C-O Ring Stretch | ~1250-1000 | Furan Ring |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for separating "this compound" from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of method depends on the volatility and polarity of the compound.
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and thermally stable compounds like many furan derivatives. researchgate.net In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., HP-5MS). researchgate.netmdpi.com After separation, the molecule is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that acts as a molecular fingerprint.
For "this compound," the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would include the loss of alkyl fragments from the pentyl chain and the formation of a stable furfuryl or substituted furfuryl cation. This detailed structural information makes GC-MS a definitive tool for identification.
Table 3: Typical GC-MS Parameters for Furan Derivative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane) | Separation of semi-polar volatile compounds. researchgate.netmdpi.com |
| Injector Temp. | 250-280 °C | Ensure complete volatilization of the analyte. mdpi.com |
| Carrier Gas | Helium | Inert gas to carry the analyte through the column. mdpi.com |
| Oven Program | Temperature gradient (e.g., 40 °C held for 2 min, then ramp to 250 °C) | Separate compounds with different boiling points. |
| Detector | Mass Spectrometer (in Electron Ionization mode) | Provides mass-to-charge ratio for identification. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC. researchgate.net For furan derivatives, reverse-phase HPLC is commonly employed. sielc.comshimadzu.com
In a typical setup for analyzing "this compound," a C18 column would be used, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape for the amine. rsc.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the furan ring absorbs light. shimadzu.com
Table 4: Typical HPLC Parameters for Furan Derivative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reverse-phase separation based on polarity. researchgate.net |
| Mobile Phase | Acetonitrile / Water gradient (with 0.1% TFA) | Elution of the analyte from the column. rsc.org |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. rsc.org |
| Detector | UV-Vis or Diode Array Detector (DAD) | Quantification based on UV absorbance of the furan ring. |
| Detection Wavelength | ~210-250 nm | Corresponds to the absorbance maximum of the furan moiety. rsc.org |
For detecting trace amounts of volatile furan derivatives in complex samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique used prior to GC-MS analysis. mdpi.comrestek.com This method involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb and concentrate the volatile analytes. shimadzu.com The fiber is then transferred to the GC injector, where the analytes are thermally desorbed for analysis. nih.gov
This solvent-free extraction technique significantly enhances sensitivity, allowing for the detection of furan derivatives at very low concentrations. restek.com The choice of fiber coating, such as carboxen-polydimethylsiloxane (CAR/PDMS), is critical for efficiently trapping the target analytes. mdpi.com This method is particularly valuable for analyzing furan compounds in food and environmental matrices. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The furan ring contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region.
The UV spectrum of furan and its simple derivatives is typically dominated by an intense absorption band corresponding to a π→π* transition. globalresearchonline.netchemicalpapers.com For furan itself, this absorption maximum (λmax) is observed around 200-220 nm. nist.gov The presence of the pentylamine substituent on the furan ring in "this compound" is not expected to significantly extend the conjugation and would likely result in only a minor shift of the λmax. This technique is useful for confirming the presence of the furan chromophore and for quantitative analysis using the Beer-Lambert law.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Predicted λmax (nm) | Electronic Transition |
|---|
This prediction is based on the known absorption of the furan ring system. nist.gov
Mechanistic Investigations and Organic Transformations of 1 2 Furyl Pentylamine
Reactivity of the Furan (B31954) Ring in Conjugated Systems
The furan ring in 1-(2-Furyl)pentylamine is an electron-rich aromatic system, a characteristic that significantly influences its reactivity. wikipedia.orgwikipedia.org The oxygen atom's lone pair of electrons participates in the π-system, enhancing the ring's electron density and making it susceptible to various reactions. wikipedia.orgpearson.com
Diels-Alder Cycloaddition Reactions with Activated Dienophiles
Furan and its derivatives are known to participate as dienes in Diels-Alder reactions, a type of [4π+2π] cycloaddition, to form oxabicyclic compounds. acs.orgwikipedia.org However, the aromatic character of furan imparts a degree of stability that can make these reactions reversible and less favorable compared to non-aromatic dienes. mdpi.comrsc.org The presence of substituents on the furan ring can significantly alter its reactivity and the selectivity of the cycloaddition. rsc.orgnih.gov
The regiochemistry of the Diels-Alder reaction involving 2-substituted furans is influenced by both electronic and steric factors. nih.govsigmaaldrich.com Electron-donating groups on the furan ring generally favor the formation of the more sterically hindered product, while electron-withdrawing groups lead to the opposite regioisomer. nih.gov For this compound, the pentylamine group is an electron-donating group, which is expected to influence the regioselectivity of its Diels-Alder reactions. masterorganicchemistry.com
The diastereoselectivity of Diels-Alder reactions, specifically the preference for endo or exo products, is a key aspect. libretexts.org Generally, the endo product is kinetically favored due to secondary orbital interactions. chemrxiv.org However, the exo adduct is often the thermodynamically more stable product. chemrxiv.org In the case of furan derivatives, the low reactivity and propensity for retro-Diels-Alder reactions can lead to mixtures of diastereomers. nih.gov The specific stereochemical outcome can be influenced by reaction conditions and the nature of the dienophile. libretexts.orgscispace.com
A study on the intramolecular Diels-Alder reactions of furan dienes showed that adducts are formed with the side arm oriented syn with respect to the oxygen bridge. scispace.com The major diastereomer formed is the one where the substituent on the side arm is situated equatorially on the newly formed six-membered ring. scispace.com
| Reactant 1 | Reactant 2 | Product(s) | Diastereoselectivity | Ref. |
| Furan | Maleic Anhydride (B1165640) | Endo and exo adducts | Kinetically favors endo, thermodynamically favors exo | chemrxiv.org |
| 2-Methylfuran | Various Dienophiles | Substituted oxabicyclic compounds | Varies with dienophile and conditions | nih.gov |
| Furan dienes with substituted side arms | Intramolecular reaction | syn-oriented adducts | Major diastereomer has equatorial substituent | scispace.com |
The solvent medium can have a profound effect on the rate and selectivity of Diels-Alder reactions. mdpi.comrug.nl Aqueous media often accelerate the reaction rate compared to organic solvents, a phenomenon attributed to the hydrophobic effect and hydrogen-bonding interactions. rug.nl Water can also enhance the endo selectivity of the reaction. rug.nl
In contrast, the choice of organic solvent can also alter the reaction outcome. chemrxiv.org For instance, the reaction of furan with maleic anhydride in ether exclusively forms the exo-isomer, while in acetonitrile (B52724), the exo-isomer is formed twice as fast as the endo-isomer. chemrxiv.org The use of polar organic solvents like DMSO, sometimes in conjunction with a Lewis acid catalyst, can be beneficial for certain Diels-Alder reactions involving furan derivatives. nih.gov
| Solvent | Effect on Rate | Effect on Selectivity | Ref. |
| Water | Significant rate acceleration | Enhanced endo selectivity | rug.nl |
| Ether | Favors exo isomer formation | High exo selectivity | chemrxiv.org |
| Acetonitrile | Faster formation of exo isomer | Favors exo isomer | chemrxiv.org |
| DMSO | Can enhance reaction rate | May favor specific isomers, especially with a catalyst | nih.gov |
Electrophilic Aromatic Substitution Reactions on the Furan Moiety
The electron-rich nature of the furan ring makes it highly reactive towards electrophilic aromatic substitution (EAS). pearson.commsu.edu Furan undergoes EAS more readily than benzene. pearson.com The substitution typically occurs preferentially at the C2 (α) position, as the intermediate formed by electrophilic attack at this position is more stabilized by resonance than the intermediate from attack at the C3 (β) position. msu.eduuomustansiriyah.edu.iq
For this compound, the pentylamine group at the C2 position is an activating group, meaning it increases the reactivity of the furan ring towards EAS. masterorganicchemistry.com Activating groups direct incoming electrophiles to the ortho and para positions. In the case of a 2-substituted furan, this corresponds to the C5 and C3 positions. The directing influence of substituents is a critical factor in determining the outcome of these reactions. msu.edu
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.publibretexts.org However, the high reactivity of the furan ring can sometimes lead to polysubstitution or polymerization, especially under harsh reaction conditions. msu.edu
Aromaticity and Stability Perturbations by Amine Substituents
The aromaticity of furan arises from the delocalization of six π-electrons, including a lone pair from the oxygen atom. wikipedia.org Furan is considered less aromatic than benzene, pyrrole, and thiophene, which contributes to its higher reactivity in reactions like the Diels-Alder cycloaddition. wikipedia.org
Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a key site of reactivity. Primary amines are nucleophilic and basic, allowing them to participate in a wide range of chemical transformations. acs.org They can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. libretexts.org
The synthesis of furanyl primary amines can be achieved through various methods, including the reductive amination of furanic aldehydes and ketones. mdpi.com This process typically involves the condensation of a carbonyl group with an amine to form an imine, which is subsequently reduced to the desired amine. mdpi.com
The nucleophilicity of the amine can be influenced by the electronic properties of the furan ring to which it is attached. The electron-donating nature of the furan ring can modulate the basicity and reactivity of the amine group. libretexts.org Reactions involving the primary amine of this compound would include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyls to form imines, among others. libretexts.org
Amination Reactions and Derivatives Formation
The primary amine group of this compound is a key functional handle for the synthesis of a diverse array of derivatives. Standard amination protocols, such as acylation and alkylation, are readily applicable. For instance, lipases can catalyze the aminolysis of furyl esters with various amines, including n-pentylamine, to produce corresponding amide products with high conversion rates. whiterose.ac.uk
One of the most common methods for synthesizing furylamine derivatives is reductive amination. This process typically involves the reaction of a furan-containing aldehyde or ketone with an amine in the presence of a reducing agent. For example, 1-(3-Furyl)pentylamine can be synthesized by reacting 3-furylcarboxaldehyde with pentylamine under reductive amination conditions using agents like sodium cyanoborohydride. Similarly, the synthesis of related structures like 1-(2-Furyl)-1-phenylmethanamine often employs the reductive amination of 1-(2-furyl)-1-phenylmethanone.
The amine functionality can also be introduced onto a furan-containing scaffold. Catalytic amination of precursors like 1-(2-Furyl)ethanol using hydrogen-borrowing catalysis can yield mono- or bis-substituted amine products, although this method can be less effective due to competing side reactions.
Below is a table summarizing various amination reactions involving furylamine precursors and related compounds.
| Precursor(s) | Amine Source/Reagent | Reaction Type | Product Type | Reference(s) |
| 3-Furylcarboxaldehyde, Pentylamine | Sodium cyanoborohydride | Reductive Amination | 1-(3-Furyl)pentylamine | |
| 1-(2-Furyl)-1-phenylmethanone | Ammonia (B1221849) or primary amines | Reductive Amination | 1-(2-Furyl)-1-phenylmethanamine | |
| 1-(2-Furyl)ethanol | Ammonia/Primary Amines | Hydrogen-Borrowing Catalysis | Mono/Bis-substituted furylamines | |
| Furyl ester | n-Pentylamine | Lipase-catalyzed aminolysis | N-pentyl furanamide | whiterose.ac.uk |
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom of this compound confers significant nucleophilic character, enabling it to participate in a wide range of substitution and addition reactions. The nucleophilicity of amines is a well-established principle, generally correlating with basicity, though it is more sensitive to steric hindrance. masterorganicchemistry.com The primary amine of this compound can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
This reactivity is fundamental to the formation of derivatives such as amides, imines, and sulfonamides. For example, the amine group can participate in nucleophilic substitution reactions to form various derivatives. The electron-rich nature of the furan ring can also influence the nucleophilicity of the amine group compared to purely aliphatic or phenyl-substituted analogs. The amine group's ability to form hydrogen bonds and participate in π-π interactions with the furan ring can modulate its reactivity and interactions with other molecules.
The following table provides examples of reactions driven by the nucleophilic nature of the amine group in related furylamines and other primary amines.
| Amine | Electrophile | Reaction Type | Product Class | Reference(s) |
| 1-(3-Furyl)pentylamine | Generic Electrophiles | Nucleophilic Substitution | Amides, Imines | |
| Various primary amines | Benzoic acid derivatives | Copper-Catalyzed C-H Amination | N-Aryl amides | nih.gov |
| Primary/Secondary amines | Alkyl Halides | Nucleophilic Substitution | Substituted Amines | masterorganicchemistry.com |
Radical Reactions Involving Furylamines and Mechanistic Insights
While ionic pathways dominate many reactions of furylamines, they can also participate in radical transformations. Research has shown that furanyl groups can undergo 1,2-radical rearrangements from carbon to nitrogen when suitable radical precursors, such as azides, are used. rsc.org This indicates the potential for the furan moiety in this compound to be involved in radical cyclization or rearrangement processes.
Radical reactions offer unique synthetic pathways that are complementary to traditional ionic methods. bbhegdecollege.com For instance, radical dehalogenation using reagents like tributyltin hydride is a common method for generating carbon-centered radicals, which can then undergo further reactions. libretexts.org Although specific studies on radical reactions of this compound are not prevalent, the principles of radical chemistry suggest potential pathways. For example, a radical could be generated on the pentyl chain, which could then lead to cyclization or other transformations. The generation of free radicals under mild, photo-induced conditions has become a powerful tool in organic synthesis, allowing for controlled bond formations. sioc-journal.cn
Ring-Opening Polymerization Initiated by Furylamine Derivatives
Primary amines and their derivatives can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. mdpi.comnih.gov This process is crucial for the synthesis of biodegradable polymers such as polyesters. The initiation mechanism typically involves the nucleophilic attack of the amine on the carbonyl group of the cyclic monomer, leading to the opening of the ring and the formation of an amide-alcohol, which then propagates the polymerization.
While direct initiation by this compound is plausible, it is more common to use metal-alkoxide initiators derived from alcohols. However, the amine functionality can be incorporated into polymer structures. ROP can be initiated by various species, including protons, anions, and organometallic catalysts, and it is a key method for producing polymers from monomers like oxiranes, tetrahydrofurans, and lactones. mdpi.comresearchgate.net The process allows for the creation of well-defined polymer-drug conjugates when a drug is attached to a polymerizable cyclic monomer. nih.gov
| Monomer | Initiator Type | Polymerization Type | Resulting Polymer Class | Reference(s) |
| Cyclic Esters (e.g., Lactones) | Amine/Amine derivatives | Ring-Opening Polymerization | Polyesters with amide end-groups | mdpi.comnih.gov |
| Cyclic Olefins | Organometallic Catalysts | Ring-Opening Metathesis Polymerization (ROMP) | Polyolefins | wikipedia.org |
| Heterocyclic Monomers (e.g., Aziridines) | Protons/Cationic species | Cationic Ring-Opening Polymerization | Polyamines | mdpi.com |
Oxidative and Reductive Transformations of this compound
The furan ring and the amine group in this compound are both susceptible to oxidative and reductive transformations. The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative under catalytic hydrogenation conditions. Conversely, oxidation of the furan ring can lead to the formation of furanones or other oxygenated products.
The primary amine group can be oxidized to form imines. scispace.com For example, copper-based catalytic systems have been shown to oxidize benzylic and aliphatic amines to their corresponding imines, although aliphatic amines like pentylamine may show moderate yields. scispace.com The selective C-H hydroxylation of related cyclic amine derivatives, such as cyclobutylamines and bicyclo[1.1.1]pentylamines, has been achieved using engineered P450 enzymes, highlighting the potential for selective oxidation at chemically unactivated sites. nih.gov
Formation of Heterocyclic Systems via Intramolecular Cyclization Reactions
This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems through intramolecular cyclization. These reactions often involve the formation of a new ring by linking the amine functionality (or a derivative thereof) with the furan ring or a substituent on the pentyl chain.
A common strategy involves the intramolecular cyclization of Schiff bases, formed from the condensation of an amine with a carbonyl compound, to generate fused heterocyclic systems like dihydroquinazolinones. researchgate.net Another powerful method is the intramolecular cyclization of organic azides, which can be generated from primary amines. These cyclizations can be mediated by thermal, photochemical, or metal-catalyzed activation to form a variety of nitrogen-containing heterocycles. researchgate.net For instance, intramolecular reactions involving an amine can lead to the formation of five-membered rings like pyrrolidines or seven-membered rings like hexamethyleneimines from suitable diol precursors. google.com
Computational Chemistry and Theoretical Studies on 1 2 Furyl Pentylamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-(2-Furyl)pentylamine. These methods allow for a detailed description of electron distribution, orbital energies, and the prediction of chemical reactivity.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and potential reaction pathways.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
DFT is also instrumental in exploring potential reaction pathways. For instance, in the context of furan (B31954) derivatives, DFT has been used to investigate the mechanisms of cycloaddition reactions, identifying the most favorable reaction pathways by calculating the activation energies of transition states. pku.edu.cnresearchgate.net This approach could be applied to understand the reactivity of the furan ring and the pentylamine side chain in this compound.
Table 1: Calculated Electronic Properties of a Furan Derivative (Illustrative)
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.5 eV | nih.gov |
| LUMO Energy | -2.0 eV | nih.gov |
| HOMO-LUMO Gap | 4.5 eV | nih.gov |
| Dipole Moment | 3.3 D | researchgate.net |
Note: The values presented are for a related furan derivative and are for illustrative purposes.
Ab initio molecular orbital methods, while often more computationally intensive than DFT, can provide highly accurate descriptions of molecular systems, particularly for studying non-covalent interactions. These methods are crucial for understanding the subtle forces that govern the interactions between the furan ring and the amine group, both intramolecularly and with other molecules.
Studies on furan-containing heterodimers have utilized ab initio calculations to characterize non-covalent interactions such as hydrogen bonds and π-interactions. rsc.org For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to investigate intramolecular hydrogen bonding between the amine group and the furan oxygen. rsc.orgnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govmdpi.com By simulating the molecule in a solvent environment (e.g., water or an organic solvent), it is possible to observe how the molecule folds and flexes, and how it interacts with its surroundings. This is crucial for understanding the behavior of this compound in solution.
For this compound, MD simulations can be used to:
Identify stable conformers: The pentylamine side chain can adopt numerous conformations. MD simulations can explore this conformational space to identify the most stable and populated conformations. nih.govresearchgate.net
Analyze intramolecular interactions: The simulations can reveal dynamic intramolecular hydrogen bonding and other non-covalent interactions that influence the molecule's shape.
Study solvation: MD simulations provide a detailed picture of the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with the furan ring and the amine group.
Predict macroscopic properties: By analyzing the simulation trajectories, it is possible to calculate various thermodynamic and transport properties.
Enhanced sampling methods can be combined with MD simulations to overcome the challenge of sampling rare but important conformational states. nih.govmdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
DFT calculations are widely employed for the prediction of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov For this compound, the calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. nih.govresearchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.govresearchgate.netgithub.io By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov Considering the Boltzmann distribution of different conformers can further improve the accuracy of the predictions. nih.gov
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Furan Derivative (Illustrative)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C1 | 125.4 | 126.1 |
| C2 | 110.2 | 110.9 |
| C3 | 142.8 | 143.5 |
| C4 | 115.7 | 116.3 |
Note: The values presented are for a related furan derivative and are for illustrative purposes.
Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net This can provide insights into the electronic structure and photophysical properties of this compound.
Computational Design and Screening of Furylamine Derivatives
Computational methods play a crucial role in the rational design and virtual screening of new molecules with desired properties. For this compound, these approaches can be used to design derivatives with enhanced biological activity, improved pharmacokinetic profiles, or other desirable characteristics.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of furylamine derivatives with their biological activity. nih.govresearchgate.net By building computational models based on a set of known active and inactive compounds, it is possible to predict the activity of new, untested derivatives.
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This can be used to screen virtual libraries of furylamine derivatives to identify those that are most likely to bind to a specific target. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also essential components of modern drug design. nih.gov These computational models can predict the pharmacokinetic and toxicological properties of designed derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing.
Assessment of Aromaticity and Stability through Computational Metrics
The furan ring in this compound possesses aromatic character, which significantly influences its structure, stability, and reactivity. wikipedia.org Computational methods provide a quantitative means to assess the degree of aromaticity.
Several computational metrics are used to quantify aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates a high degree of aromaticity.
Aromatic Stabilization Energy (ASE): ASE is calculated as the energy difference between the cyclic conjugated system and an appropriate acyclic reference compound.
Studies on furan and its derivatives have shown that while furan is aromatic, its aromaticity is more modest compared to benzene. wikipedia.org The presence of substituents on the furan ring can influence its aromaticity. Computational analysis of the NICS and HOMA values for this compound would provide a quantitative measure of the aromaticity of the furan ring in this specific molecular context.
Catalysis and Catalytic Applications in 1 2 Furyl Pentylamine Chemistry
Design and Application of Heterogeneous Catalysts for Furylamine Synthesis and Transformations
Heterogeneous catalysis is pivotal in the sustainable production of amines from renewable resources. rsc.org These catalysts, being in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability under industrial process conditions. nist.gov The synthesis of furylamines, typically via reductive amination of furanic aldehydes or alcohols, heavily relies on the development of robust and selective heterogeneous catalysts.
The primary route for synthesizing furylamines is the reductive amination of biomass-derived carbonyl compounds, such as furfural (B47365). This process involves the reaction of the carbonyl compound with ammonia (B1221849) over a metal catalyst in the presence of hydrogen. rsc.org The catalyst facilitates both the initial condensation of the aldehyde with ammonia to form an imine and the subsequent hydrogenation of the imine to the desired primary amine. mdpi.com
A variety of metal-supported catalysts have been investigated for this transformation. Non-noble metals, particularly nickel and cobalt, are often favored due to their lower cost and high activity. rsc.org For instance, Raney® Ni and Raney® Co have demonstrated effectiveness in the reductive amination of furfural. rsc.orgmdpi.com Cobalt catalysts have been noted for their superior selectivity towards the primary amine, which is attributed to their efficiency in the hydrogenolysis of the Schiff base intermediate that leads to the product. mdpi.com Supported catalysts, where metal nanoparticles are dispersed on a high-surface-area material, are also widely used. Common supports include silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and carbon. The support can influence the catalyst's activity and selectivity by affecting metal dispersion, particle size, and the interaction between the metal and the support. rsc.org
The choice of metal is critical. While noble metals like Ruthenium (Ru), Palladium (Pd), and Rhodium (Rh) are highly active, their cost and scarcity drive research towards more abundant alternatives. rsc.org Studies have shown that cobalt-based catalysts can achieve high yields of furfurylamine (B118560) under relatively mild conditions. mdpi.com
Optimizing catalyst performance and selectivity is a key challenge in the synthesis of furylamines like 1-(2-furyl)pentylamine. The main goal is to maximize the yield of the desired primary amine while minimizing the formation of byproducts. Common side reactions include the hydrogenation of the furan (B31954) ring to a tetrahydrofuran (B95107) ring, the formation of secondary and tertiary amines, and the production of furfuryl alcohol through simple hydrogenation of the starting aldehyde. mdpi.comrsc.org
Several factors influence catalyst performance:
Metal-Support Interaction: A strong metal-support interaction can prevent metal leaching and agglomeration but may also alter the electronic properties of the metal, affecting its catalytic activity. For example, a very strong interaction in some nickel phyllosilicate catalysts was found to hinder the reduction of nickel species, resulting in fewer active Ni⁰ sites and lower hydrogenation capability. rsc.org
Reaction Conditions: Parameters such as temperature, hydrogen pressure, and the ratio of reactants (e.g., ammonia to furfural) play a crucial role. rsc.org An excess of ammonia can suppress the formation of secondary amines and inhibit the hydrogenation of the furan ring. rsc.org Conversely, high hydrogen pressure can promote the saturation of the furan ring, leading to tetrahydrofurfurylamine. nih.gov
Catalyst Structure: The phase and structure of the catalyst are important. A study on nickel phyllosilicate precursors showed that achieving an optimal balance between metallic nickel (Ni⁰) sites, responsible for H₂ dissociation, and Ni²⁺ sites, which activate the imine intermediate, was key to high selectivity. rsc.org
Below is a table summarizing the performance of various heterogeneous catalysts in the reductive amination of furfural to furfurylamine.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Furfural Conversion (%) | Furfurylamine Yield (%) | Reference |
| Raney® Co | - | 90 | 4.0 | >99 | 98.9 | mdpi.com |
| NiSi-T | Phyllosilicate | 90 | 3.0 | 98.5 | 94.2 | rsc.org |
| Ru-PVP | HAP | 60 | 1.0 | 100 | 60 | rsc.org |
| Co/Graphene | Graphene | 120 | 4.0 | 100 | 96.5 | rsc.org |
Homogeneous Catalysis in Furfural and Furanic Compound Valorization to Amines
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high activity, selectivity, and mild reaction conditions due to the well-defined nature of the active sites. nih.govdtu.dk In the context of furanic compound valorization, homogeneous organometallic complexes have been developed for the reductive amination of furfural and its derivatives. nih.gov
Ruthenium-based complexes, in particular, have shown significant promise. For instance, Ru pincer complexes like Ru-MACHO-BH have been used for the base-free transfer hydrogenation of furfurals to furfurylamines. rsc.orgresearchgate.net This method uses a hydrogen donor like isopropanol (B130326) instead of gaseous H₂, which can be advantageous for operational simplicity and safety. researchgate.net The reaction proceeds with high chemoselectivity, converting the aldehyde to an amine without affecting other functional groups. rsc.org
While homogeneous catalysts exhibit high performance, their separation from the product stream and subsequent recycling remain significant challenges, hindering their large-scale industrial application compared to heterogeneous systems. rsc.org
Lewis Acid Catalysis in Furan Chemistry and Potential for Furylpentylamine Derivatization
Lewis acid catalysis is a powerful tool in organic synthesis for activating molecules towards nucleophilic attack. In furan chemistry, Lewis acids can coordinate to the oxygen atom of the furan ring or a substituent, making the ring more susceptible to various transformations. rsc.org This opens up potential pathways for the derivatization of this compound, allowing for the modification of its furan moiety to create new molecular architectures.
Potential applications of Lewis acid catalysis in the derivatization of this compound include:
Friedel-Crafts Reactions: The furan ring is electron-rich and can undergo electrophilic substitution reactions, similar to benzene. Lewis acids can catalyze the alkylation or acylation of the furan ring, typically at the C5 position (adjacent to the pentylamine substituent), introducing new functional groups. bohrium.com
Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions. Lewis acids can catalyze these reactions, influencing their rate and stereoselectivity. This could be used to construct complex polycyclic structures from a this compound precursor.
Ring-Opening Reactions: Under certain conditions with strong Lewis acids, the furan ring can be opened, leading to the formation of linear, highly functionalized compounds.
While specific studies on Lewis acid-catalyzed reactions of this compound are not widely reported, the established reactivity of other furanic compounds provides a strong basis for these potential transformations. uci.edunih.gov
Bio-Catalysis and Enzyme-Mediated Transformations for Furylamine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a green and highly selective alternative to traditional chemical methods. researchgate.netlibretexts.org Enzymes operate under mild conditions (pH, temperature, and pressure), are biodegradable, and can exhibit exquisite chemo-, regio-, and enantioselectivity. semanticscholar.org
For the synthesis of furylamines, transaminase enzymes are particularly relevant. These enzymes can catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a carbonyl acceptor. The synthesis of furfurylamine from furfural has been demonstrated using E. coli cells engineered to express an ω-transaminase. nih.gov This chemoenzymatic approach can be integrated into a process where biomass is first converted to furfural via chemical catalysis, and the resulting furfural is then aminated biologically. libretexts.org This hybrid strategy leverages the strengths of both catalytic systems. libretexts.org
This biocatalytic approach could be applied to synthesize chiral versions of this compound or other substituted furylamines, which would be challenging to achieve with conventional chemical catalysts. The high enantioselectivity of enzymes is a significant advantage for applications in the pharmaceutical industry. semanticscholar.org
This compound as a Ligand in Organometallic Catalysis
The molecular structure of this compound, featuring a primary amine (a Lewis base) and a furan ring with an oxygen atom (also a potential donor), suggests its potential to act as a ligand in organometallic chemistry. nih.gov Ligands are crucial components of organometallic catalysts, as they modulate the metal center's electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. rsc.org
This compound could potentially coordinate to a metal center in several ways:
Monodentate Coordination: The primary amine's nitrogen atom, with its lone pair of electrons, is the most likely coordination site, allowing the molecule to act as a simple monodentate ligand.
Bidentate Chelation: It is conceivable that the molecule could act as a bidentate ligand, coordinating through both the nitrogen of the amine and the oxygen of the furan ring to form a chelate ring. The stability of such a chelate would depend on the ring size and the nature of the metal center.
While direct studies of this compound as a ligand are scarce, the coordination chemistry of related furfurylamides has been explored. rsc.org Furthermore, primary amines are precursors to N-heterocyclic carbenes (NHCs), a highly important class of ligands in modern catalysis. rsc.org It is plausible that this compound could be used as a synthon to develop novel NHC ligands, where the furanopentyl group would impart specific steric and electronic properties to the resulting catalyst.
The development of new ligands is a continuous effort in catalysis, and biomass-derived molecules like this compound represent a sustainable platform for creating novel ligand architectures. bohrium.com
Mechanistic Role of Catalysts in Promoting Specific Reactions of Furylamines
The reactivity of furylamines, such as this compound, can be significantly influenced and controlled through the use of various catalysts. These catalysts operate through distinct mechanistic pathways to promote specific chemical transformations, including reactions involving the furan ring, the amine group, or both. The primary categories of catalysts employed are acid/base catalysts, transition metal catalysts, and enzymes, each offering unique advantages in directing reaction outcomes.
Acid and Base Catalysis
Brønsted and Lewis Acids
Brønsted and Lewis acids play a crucial role in catalyzing reactions of furylamines by activating the substrate or a reactant. quora.com In the context of this compound, acid catalysis is particularly relevant for reactions such as hydrolysis of the furan ring and condensation reactions involving the amine group.
The mechanism of acid-catalyzed hydrolysis of the furan ring, for instance, typically begins with the protonation of the furan oxygen by a Brønsted acid (like H₃O⁺). This protonation makes the furan ring more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a hydroxylated intermediate, ring opening, and further rearrangements to yield dicarbonyl compounds. While the specific kinetics for this compound are not extensively detailed in the literature, the general mechanism for acid-catalyzed hydrolysis of furans provides a strong model. youtube.comchemguide.co.ukchemistrysteps.com
For reactions involving the amine group, such as condensation with aldehydes, acid catalysis proceeds through the activation of the carbonyl compound. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the nitrogen atom of the furylamine. A study on the acid-catalyzed condensation of furfurylamine with aldehydes proposed a two-step mechanism. usda.gov First, the furfurylamine reacts with the protonated aldehyde to form a carbinol intermediate. This intermediate then reacts with a second molecule of furfurylamine, leading to the elimination of water and the formation of a difurfuryl-diamine product. usda.gov
Lewis acids, as electron-pair acceptors, can also catalyze reactions of furylamines. quora.com They can coordinate to the furan oxygen or the amine nitrogen, thereby activating the molecule for subsequent transformations. For example, a Lewis acid can enhance the electrophilicity of the furan ring, making it more reactive towards nucleophiles. In reactions involving the amine, a Lewis acid can act as a cocatalyst in combination with a primary amine to facilitate reactions like asymmetric aldol (B89426) additions. rsc.org The general paradigm for Lewis acid catalysis involves the coordination of the Lewis acid to the electrophile, which activates it for reaction with a nucleophile. youtube.com The catalyst must then dissociate from the product to complete the catalytic cycle. youtube.com The stability of Lewis acids can be a challenge under certain reaction conditions, such as high temperatures or in the presence of moisture. patsnap.com
| Catalyst Type | Role in Furylamine Reactions | General Mechanistic Steps |
| Brønsted Acid | Furan ring hydrolysis, Condensation at the amine group | 1. Protonation of furan oxygen or carbonyl oxygen. 2. Nucleophilic attack by water or amine. 3. Formation of intermediates and subsequent rearrangement or elimination. |
| Lewis Acid | Activation of the furan ring, Co-catalysis in amine reactions | 1. Coordination of the Lewis acid to a Lewis basic site (e.g., furan oxygen). 2. Increased electrophilicity of the substrate. 3. Nucleophilic attack. 4. Dissociation of the catalyst. youtube.com |
Transition Metal Catalysis
Transition metal complexes are versatile catalysts for a wide array of organic transformations, and they offer powerful tools for the functionalization of furylamines. patsnap.com These catalysts operate through fundamental mechanistic steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. chemistrysteps.com
In the context of this compound, transition metal catalysts can be employed for reactions like cross-coupling, hydrogenation, and C-H activation. For instance, palladium-catalyzed cross-coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the furan ring. The catalytic cycle for such a reaction would typically involve:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide, inserting itself into the carbon-halogen bond to form a palladium(II) species.
Transmetalation: The furylamine, likely in the form of an organometallic reagent (e.g., a furylzinc or furylboron derivative), transfers the furan group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Hydrogenation of the furan ring in this compound can be achieved using catalysts based on metals like nickel, palladium, platinum, or ruthenium. researchgate.netbham.ac.uk The mechanism generally involves the adsorption of both the furylamine and hydrogen onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then sequentially added to the double bonds of the furan ring. The selectivity of the hydrogenation (i.e., which double bonds are reduced and to what extent) can be controlled by the choice of metal, support, and reaction conditions. mdpi.com
Mechanistic studies on transition metal-catalyzed C-N bond-forming reactions, which are analogous to potential reactions of the amine group in this compound, have provided detailed insights into the catalytic cycles. For example, copper-catalyzed N-arylation reactions are believed to proceed through the formation of a copper(I)-amidate complex, which then reacts with an aryl halide. mit.edu
| Reaction Type | Typical Catalysts | Key Mechanistic Steps |
| Cross-Coupling | Pd, Ni, Cu complexes | Oxidative addition, Transmetalation, Reductive elimination |
| Hydrogenation | Ni, Pd, Pt, Ru | Adsorption of substrate and H₂, Dissociative chemisorption of H₂, Stepwise hydrogen addition |
| C-N Bond Formation | Cu, Pd complexes | Formation of metal-nitrogen bond, Reaction with electrophile |
Enzymatic Catalysis
Enzymes offer a highly selective and environmentally benign approach to catalyzing reactions of furylamines. ω-Transaminases, for example, have been utilized for the synthesis of furfurylamine and its derivatives through bioamination. researchgate.net These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.
The mechanism of an ω-transaminase-catalyzed reaction involves a ping-pong bi-bi kinetic scheme. The key steps are:
The carbonyl substrate (e.g., a furyl ketone) binds to the enzyme's active site.
The enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site.
The amino group of an amine donor displaces the lysine to form an external aldimine with PLP.
A series of tautomerization and hydrolysis steps lead to the release of the carbonyl byproduct and the formation of pyridoxamine (B1203002) phosphate (PMP).
The furyl ketone substrate then enters the active site and reacts with PMP to form a new external aldimine.
Reverse tautomerization and hydrolysis steps result in the formation of the chiral furylamine product and regeneration of the PLP-lysine internal aldimine, completing the catalytic cycle.
This enzymatic approach allows for the stereoselective synthesis of chiral amines, which is a significant advantage over many traditional chemical methods.
| Enzyme Class | Reaction Catalyzed | Key Mechanistic Features |
| ω-Transaminase | Asymmetric amination | Ping-pong bi-bi mechanism, Pyridoxal phosphate (PLP) cofactor, Schiff base intermediates |
Derivatization Strategies and Functionalization of 1 2 Furyl Pentylamine
Selective Functionalization of the Amine Moiety
The primary amine group is a key site for derivatization due to its nucleophilicity. Reactions at this site are typically straightforward and high-yielding, allowing for the introduction of a wide variety of functional groups that can alter the molecule's chemical and physical properties.
Acylation and sulfonylation are robust methods for converting the primary amine of 1-(2-Furyl)pentylamine into stable amide and sulfonamide derivatives, respectively. These reactions involve treating the amine with acyl chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the acidic byproduct.
Acylation: The reaction with an acylating agent, such as benzoyl chloride, results in the formation of N-[1-(2-Furyl)pentyl]benzamide. This transformation is significant as it introduces a planar amide group, which can influence the molecule's conformation and intermolecular interactions.
Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), yields the corresponding sulfonamide, N-[1-(2-Furyl)pentyl]-4-methylbenzenesulfonamide. Sulfonamides are known for their chemical stability and are often crystalline solids. Derivatizing agents containing chromophoric or fluorophoric groups, such as dansyl chloride, are used in analytical chemistry for detection purposes.
| Reagent Class | Example Reagent | Resulting Functional Group | Derivative Example |
| Acyl Chloride | Benzoyl Chloride | Amide | N-[1-(2-Furyl)pentyl]benzamide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | N-[1-(2-Furyl)pentyl]-4-methylbenzenesulfonamide |
| Sulfonyl Chloride | Dansyl Chloride | Fluorescent Sulfonamide | N-[1-(2-Furyl)pentyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
Introducing alkyl groups to the amine moiety can be achieved through direct alkylation or, more effectively, through reductive alkylation. While direct alkylation with alkyl halides can be difficult to control and often leads to overalkylation, reductive amination offers a milder and more selective alternative for producing secondary and tertiary amines. researchgate.netharvard.edu
Reductive alkylation involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. organic-chemistry.org Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride and sodium cyanoborohydride. harvard.edu For instance, reacting this compound with acetone in the presence of a suitable reducing agent yields the secondary amine, N-isopropyl-1-(2-Furyl)pentylamine. A second alkylation step can then be performed to synthesize a tertiary amine.
| Carbonyl Compound | Reducing Agent | Amine Product Class | Example Product |
| Acetaldehyde | Sodium Triacetoxyborohydride | Secondary | N-Ethyl-1-(2-Furyl)pentylamine |
| Acetone | Sodium Triacetoxyborohydride | Secondary | N-Isopropyl-1-(2-Furyl)pentylamine |
| Formaldehyde (excess) | Sodium Borohydride | Tertiary | N,N-Dimethyl-1-(2-Furyl)pentylamine |
Functionalization of the Furan (B31954) Ring for Advanced Material Applications
The furan ring in this compound is an electron-rich aromatic system susceptible to various modifications, although its functionalization can sometimes be complicated by the potential for acid-catalyzed ring-opening. researchgate.net Despite this, several methods can be employed to introduce functional groups onto the ring, paving the way for its use in advanced materials such as polymers, dyes, and specialty chemicals. chim.itslideshare.net
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be performed on the furan ring, typically occurring at the C5 position (adjacent to the oxygen atom and distal to the pentylamine side chain) due to its high electron density. However, these reactions require carefully controlled, mild conditions to prevent degradation of the furan moiety. researchgate.net More advanced techniques, such as metal-catalyzed cross-coupling and C-H bond functionalization, offer powerful tools for creating complex furan derivatives that would be difficult to synthesize otherwise. nih.gov These functionalized furans can serve as monomers for polymerization or as key intermediates in the synthesis of pigments and dyes. slideshare.net
Derivatization for Enhanced Analytical Performance
In analytical chemistry, particularly in chromatographic methods like HPLC, derivatization is a key strategy to improve the detection of molecules that lack a strong native chromophore or fluorophore. researchgate.net The primary amine of this compound is an ideal handle for attaching tags that enhance its visibility to UV or fluorescence detectors.
To enhance its ultraviolet (UV) absorbance, this compound can be reacted with a derivatizing agent that contains a potent chromophore. This pre-column derivatization significantly lowers the limit of detection. nih.gov Reagents such as benzoyl chloride or 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl) are effective for this purpose. researchgate.net The resulting amide derivatives exhibit strong UV absorption at specific wavelengths, allowing for sensitive and selective quantification. nih.gov
| Derivatizing Agent | Abbreviation | Resulting Derivative | Typical λmax (nm) |
| Benzoyl Chloride | - | N-Benzoyl derivative | ~230-254 nm |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride | DIB-Cl | N-DIB derivative | ~300-320 nm |
| p-Toluenesulfonyl Chloride | Tosyl-Cl | N-Tosyl derivative | ~230 nm |
For even greater sensitivity, fluorogenic labeling agents can be used. researchgate.net These reagents react with the amine group to introduce a highly fluorescent tag. Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. Common fluorogenic reagents for primary amines include dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting derivatives can be detected at picomole or even femtomole levels. For example, a novel fluorigenic label, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been investigated for the derivatization of amines for LC analysis. squ.edu.om
| Derivatizing Agent | Abbreviation | Excitation (λex) (nm) | Emission (λem) (nm) |
| Dansyl Chloride | DNS-Cl | ~330-350 nm | ~510-540 nm |
| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | ~265 nm | ~315 nm |
| 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline | NFCP | ~380 nm | ~460 nm |
Ammonia (B1221849) Nitrogen Fragment Derivatization for Mass Spectrometry Sensitivity
Primary amines like this compound can present challenges in gas chromatography-mass spectrometry (GC-MS) analysis due to their polarity and potential for thermal instability. Derivatization of the amine's labile hydrogen can significantly improve its chromatographic behavior and mass spectral characteristics. iu.edu Common strategies involve acylation, silylation, or alkylation to increase volatility and produce characteristic mass fragments, thereby enhancing sensitivity and simplifying spectral interpretation.
Acylation, a widely used method for primary amines, introduces an acyl group, which improves volatility and chromatographic mobility. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine of this compound to form a stable trifluoroacetyl derivative. This derivatization not only enhances volatility but also introduces fluorine atoms, which can be advantageous for electron capture detection.
Silylation is another effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. iu.edu The resulting TMS derivative of this compound would exhibit increased thermal stability and volatility, leading to improved peak shape and resolution in GC-MS analysis. nih.gov
Alkylation introduces an alkyl group to the amine nitrogen. Dimethylformamide-dimethyl acetal (DMF-DMA), for instance, can form dimethylaminomethylene derivatives with primary amines, which has been shown to drastically improve their chromatographic behavior. iu.edu
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the need for high sensitivity, improved peak separation, and stability of the derivative in the analytical matrix. researchgate.net The fragmentation patterns of these derivatives in mass spectrometry are often predictable and can provide structural confirmation. For instance, the base peak in the mass spectrum of many underivatized primary amines results from the cleavage of the β-bond to the nitrogen atom. whitman.edu Derivatization alters these fragmentation pathways, often leading to the formation of stable, high-mass fragments that are characteristic of the derivative.
Below is an interactive data table summarizing common derivatization strategies applicable to this compound for enhanced mass spectrometry sensitivity.
| Derivatization Strategy | Reagent Example | Derivative Formed | Key Advantages for MS Analysis |
| Acylation | Trifluoroacetic anhydride (TFAA) | N-(1-(2-Furyl)pentyl)-2,2,2-trifluoroacetamide | Increased volatility, thermal stability, and potential for electron capture detection. |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(trimethylsilyl)-1-(2-furyl)pentan-1-amine | Enhanced volatility and thermal stability, leading to improved chromatographic peak shape. |
| Alkylation | Dimethylformamide-dimethyl acetal (DMF-DMA) | N'-((2-furyl)(pentyl)methyl)-N,N-dimethylmethanimidamide | Improved chromatographic behavior and reduced peak tailing. |
Synthesis of Conjugates and Hybrid Molecules Incorporating the Furylpentylamine Unit
The primary amine group of this compound serves as a versatile functional handle for the synthesis of a wide array of conjugates and hybrid molecules. This functionalization capability allows for the covalent linkage of the furylpentylamine moiety to other molecular scaffolds, potentially imparting novel chemical or biological properties. The synthesis of such conjugates typically involves well-established chemical transformations targeting the nucleophilic amine.
One of the most common conjugation strategies is the formation of a stable amide bond . This can be achieved by reacting this compound with a carboxylic acid-containing molecule in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach is widely used in medicinal chemistry to link different pharmacophores.
Another prevalent method is reductive amination . This two-step process involves the initial reaction of the primary amine with an aldehyde or a ketone to form a Schiff base intermediate, which is then reduced to a stable secondary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This strategy is particularly useful for coupling the furylpentylamine unit to molecules containing carbonyl functionalities.
Furthermore, the amine group can readily react with isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions, making them attractive for the synthesis of diverse libraries of hybrid molecules.
The synthesis of such conjugates allows for the exploration of structure-activity relationships by combining the structural features of this compound with those of other molecules. For instance, conjugating it to a known bioactive compound could lead to a hybrid molecule with a modified pharmacokinetic profile or a novel mechanism of action.
The following interactive data table outlines key conjugation reactions for this compound.
| Conjugation Reaction | Reactant Functional Group | Linkage Formed | Resulting Conjugate Class |
| Amide Coupling | Carboxylic Acid (-COOH) | Amide (-CONH-) | N-Acyl derivatives |
| Reductive Amination | Aldehyde (-CHO) or Ketone (>C=O) | Secondary Amine (-NH-) | N-Alkyl derivatives |
| Urea Formation | Isocyanate (-NCO) | Urea (-NHCONH-) | Urea derivatives |
| Thiourea Formation | Isothiocyanate (-NCS) | Thiourea (-NHCSNH-) | Thiourea derivatives |
Precursors and Intermediates in the Synthetic Pathways to 1 2 Furyl Pentylamine
Chemistry of Furanic Aldehydes (e.g., Furfural) as Key Starting Materials
Furfural (B47365), a versatile platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, stands as a primary precursor for a wide array of furan-based chemicals. ucr.edursc.org Its structure, featuring an aldehyde group attached to a furan (B31954) ring, allows for a multitude of chemical transformations. nih.govjmchemsci.com The high reactivity of furfural makes it an ideal starting point for synthesizing compounds like 1-(2-furyl)pentylamine.
The production of furfural from biomass typically involves the acid-catalyzed dehydration of pentosans, such as xylan, which are abundant in agricultural residues like corncobs, sugarcane bagasse, and rice straw. ucr.edunih.govnih.govfrontiersin.org Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to optimize furfural yields and process efficiency. nih.govresearchgate.net The aldehyde functional group in furfural is the primary site of reaction in the synthesis of amines. It readily participates in nucleophilic addition reactions, particularly with amines, to form intermediates that can be further transformed. jmchemsci.com Additionally, the furan ring itself can undergo various reactions, such as hydrogenation, although in the context of synthesizing this compound, the focus remains on the reactivity of the aldehyde group. nih.govnih.gov
The conversion of furfural to amines is a critical process in bio-based chemistry. acs.org One of the most common methods is reductive amination, which involves the reaction of furfural with an amine in the presence of a reducing agent. acs.orgresearchgate.net This process is central to the formation of the amine functionality in the target molecule. The synthesis of furfurylamine (B118560), a simpler analog, has been extensively studied and provides a foundational understanding of the reaction mechanisms involved. nih.govresearchgate.netsandermanpub.netsctunisie.org
Synthesis and Reactivity of Pentanal and Related Aliphatic Aldehydes
Pentanal, also known as valeraldehyde, is the key aliphatic aldehyde that provides the five-carbon chain in this compound. material-properties.org It is a colorless liquid with the chemical formula CH3(CH2)3CHO. fiveable.me The reactivity of pentanal is dominated by its carbonyl group, which makes it susceptible to nucleophilic attack and condensation reactions. fiveable.meproprep.com
Industrially, pentanal is primarily produced through the hydroformylation of butene. wikipedia.org This process involves the reaction of butene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex. wikipedia.org Other synthetic routes include the oxidation of 1-pentanol (B3423595) and the reduction of pentanoic acid. material-properties.orgfiveable.mechegg.com
Pentanal undergoes typical aldehyde reactions, including oxidation to pentanoic acid and reduction to 1-pentanol. wikipedia.org Of particular relevance to the synthesis of this compound is its participation in condensation reactions. For instance, pentanal can undergo self-condensation (an aldol (B89426) condensation) to form 2-propyl-2-heptenal. researchgate.netresearchgate.net It can also participate in crossed-aldol condensations with other aldehydes, such as benzaldehyde. study.com This reactivity highlights its ability to form new carbon-carbon bonds, a fundamental aspect of organic synthesis. In the context of forming this compound, the crucial reaction is the formation of a C-N bond through its interaction with an amine source.
Investigation of Schiff Base Intermediates in Amine Formation
The formation of a Schiff base, or imine, is a critical intermediate step in the synthesis of amines from aldehydes and primary amines. nih.govnih.gov This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. nih.govwikipedia.org In the synthesis of this compound, the reaction between furfural and an appropriate amine source would proceed through a Schiff base intermediate.
The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water that is formed. wikipedia.org The stability and reactivity of the Schiff base intermediate are influenced by the electronic and steric properties of both the aldehyde and the amine. Furan-containing Schiff bases have been synthesized from furfural and various amines. nih.govacs.org
The subsequent step in the synthesis of the target amine is the reduction of the imine intermediate. rsc.orgresearchgate.net This can be achieved through various methods, most notably reductive amination, where the imine is reduced in situ as it is formed. wikipedia.orgharvard.edu Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org The choice of reducing agent is crucial to ensure the selective reduction of the imine without affecting other functional groups in the molecule. Time-dependent reaction profiles in related syntheses have provided indirect evidence for the formation of these transient Schiff base intermediates. researchgate.net
Role of Bio-Based Feedstocks in Sustainable Precursor Production
The increasing emphasis on sustainable chemistry has driven research into the use of bio-based feedstocks for the production of chemicals. rsc.orgrsc.org Biomass, as a renewable resource, offers a promising alternative to petroleum-based starting materials. rsc.org The synthesis of this compound is well-positioned to leverage these sustainable practices, as one of its key precursors, furfural, is almost exclusively derived from lignocellulosic biomass. ucr.edu
The utilization of biomass not only reduces the reliance on fossil fuels but also offers the potential for creating novel and efficient synthetic pathways. rsc.org The development of integrated biorefineries that can process various biomass components into a range of valuable chemicals, including furanic aldehydes and potentially aliphatic aldehydes, is a key area of ongoing research. ucr.edu This approach aligns with the principles of a circular economy, where waste streams are minimized, and resources are utilized to their full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
